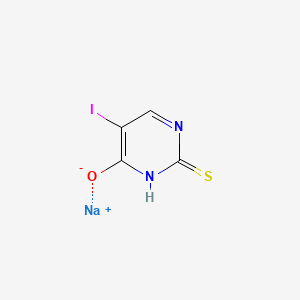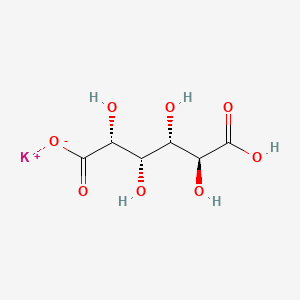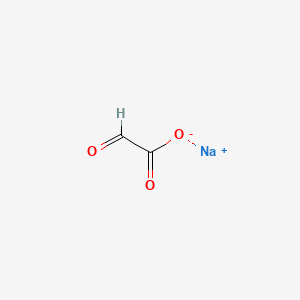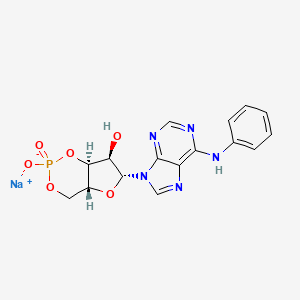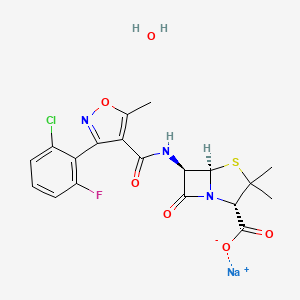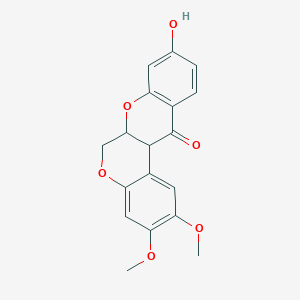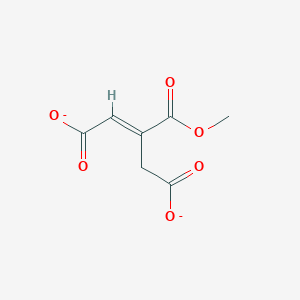
(E)-3-(methoxycarbonyl)pent-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(methoxycarbonyl)pent-2-enedioate(2-) is dianion of (2E)-3-(methoxycarbonyl)pent-2-enedioic acid arising from deprotonation of both carboxylic acid functions. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (2E)-3-(methoxycarbonyl)pent-2-enedioic acid.
Applications De Recherche Scientifique
Enzymatic Reduction Studies
- A study by Gutman and Campbell (1985) focused on the synthesis of highly enriched C-2 deuteriated and tritiated (E)-5-succinimido-4-oxo-pent-2-enoic acid for use in enzymatic reduction studies. The starting materials included derivatives of monomethyl succinate, showing the compound's potential in enzymatic research (Gutman & Campbell, 1985).
Synthesis of Derivatives
- Kvitu (1990) reported the synthesis of 2-Oxo-2H-pyran-5-carboxylate derivatives from 3-substituted diethyl pent-2-enedioates. This demonstrates the compound's utility in forming complex organic structures, which could have implications in material science or pharmaceuticals (Kvitu, 1990).
Application in Organic Synthesis
- Deng et al. (2009) explored the regio- and stereoselective synthesis of methyl 2-(ethynyl)alk-2(E)-enoates and 2-(1'-chlorovinyl)alk-2(Z)-enoates from 2-(methoxycarbonyl)-2,3-allenols, showcasing the compound's versatility in organic synthesis (Deng et al., 2009).
Liquid Crystal Materials
- Egami et al. (2018) utilized (E)-3-[4-(Pent-4-en-1-yloxy)phenyl]acetic acid, a derivative of the compound, in the production of liquid crystal materials. They highlighted the effectiveness of microwave-assisted synthesis for this purpose (Egami et al., 2018).
Polymer Photovoltaic Research
- In the field of polymer-based photovoltaic cells, Dang et al. (2011) discussed the use of 1-(3-methoxycarbonyl)propyl-1-phenyl[6,6]C61 (PCBM), a derivative, as one of the most-studied active materials for solar cells, highlighting its significance in renewable energy research (Dang et al., 2011).
Antimicrobial Activity
- Ma et al. (2014) synthesized cis/trans-but-2-enedioic acid esters and evaluated their antimicrobial activities. This research indicates the potential of the compound's derivatives in developing new antimicrobial agents (Ma et al., 2014).
Propriétés
Nom du produit |
(E)-3-(methoxycarbonyl)pent-2-enedioate |
|---|---|
Formule moléculaire |
C7H6O6-2 |
Poids moléculaire |
186.12 g/mol |
Nom IUPAC |
(E)-3-methoxycarbonylpent-2-enedioate |
InChI |
InChI=1S/C7H8O6/c1-13-7(12)4(2-5(8)9)3-6(10)11/h2H,3H2,1H3,(H,8,9)(H,10,11)/p-2/b4-2+ |
Clé InChI |
BRYKYSQCLNCYQW-DUXPYHPUSA-L |
SMILES isomérique |
COC(=O)/C(=C/C(=O)[O-])/CC(=O)[O-] |
SMILES canonique |
COC(=O)C(=CC(=O)[O-])CC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B1260133.png)
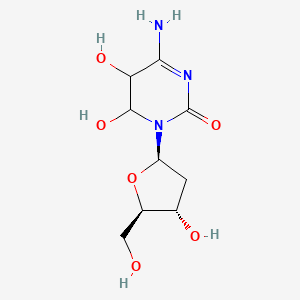
![4-[[(1S,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1260138.png)
![2-[[4-(5-Chloro-2-propan-2-yloxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260140.png)
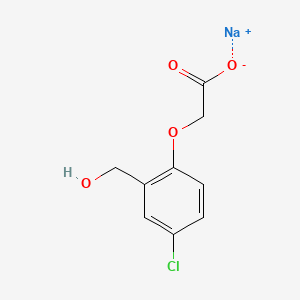
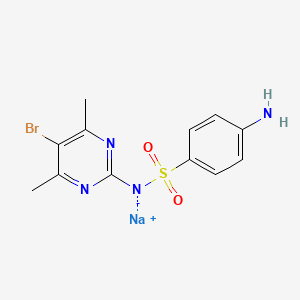
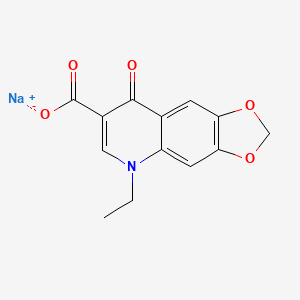
![Sodium;4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate](/img/structure/B1260145.png)
